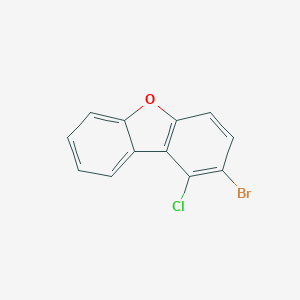

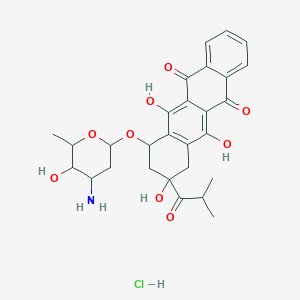

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Overview

Description

Synthesis Analysis

The synthesis of related phosphonium compounds involves specific reactions, such as the derivatization of alcohols, aldehydes, and ketones, employing derivatizing reagents for enhanced detection by liquid chromatography/electrospray mass spectrometry (LC/ESI-MS). These methods highlight the versatile nature of phosphonium compounds in facilitating chemical analysis and detection (Barry et al., 2003).

Molecular Structure Analysis

The molecular structure of phosphonium compounds can be diverse, as shown in studies involving the crystal structures of various phosphonium bromides. These structures demonstrate the compounds' ability to form crystalline structures with specific space groups and lattice parameters, reflecting the intricate molecular arrangements and interactions within these compounds (Nolte et al., 1999).

Chemical Reactions and Properties

Phosphonium compounds are utilized in N-terminal-oriented proteogenomics and protein N-terminal profiling strategies, indicating their crucial role in derivatization and chromatographic processes. These applications underscore the compounds' ability to facilitate the identification and analysis of protein structures and functions, thereby contributing to the advancement of proteomics research (Bland et al., 2014; Li et al., 2017).

Physical Properties Analysis

Studies have developed improved methods for sequencing peptides modified with phosphonium compounds, demonstrating the impact of such modifications on the efficiency of peptide fragmentation and analysis. This research highlights the compounds' influence on the physical properties of peptides, such as fragmentation behavior and mass spectrometry response (Kuyama et al., 2008).

Chemical Properties Analysis

The chemical properties of phosphonium compounds are further elucidated through their use in derivatization for liquid chromatography/electrospray mass spectrometry. This includes the synthesis of novel TMPP reagents and their application in enhancing the detection of primary amines and carboxylic acids by ESI-MS, showcasing the compounds' utility in chemical analysis and mass spectrometry (Leavens et al., 2002).

Scientific Research Applications

Protein Sequencing and Proteomics :

- This chemical has been used in developing efficient methods for C-terminal sequencing of proteins using mass spectrometry. This aids in understanding protein structure and post-translational modifications (Kuyama et al., 2008).

- It is instrumental in identifying protein N-termini, aiding in the characterization of protein processing (Deng et al., 2015).

- N-terminal-oriented proteogenomics using this compound can refine gene annotation in marine bacteria (Bland et al., 2014).

- It's also used for de novo sequencing of arginine-containing peptides (Kuyama et al., 2008).

Mass Spectrometry Enhancements :

- This compound is used for charge derivatization of peptides to improve sensitivity and facilitate analysis by MALDI-TOF MS (Lee et al., 2004).

- It enables efficient and cleaner mass spectrometry analysis, enhancing proteome profiling and peptide sequencing (An et al., 2010).

Biomedical Applications :

- Methoxy-phenyl groups in phosphonium zwitterions and salts, like this compound, reduce cytotoxicity and increase aqueous solubility, useful for intracellular transport of gold nanoparticles (Lalwani et al., 2019).

- It has potential in characterizing N-terminal sequence heterogeneities in monoclonal antibodies (Ayoub et al., 2015).

Chemical and Material Science :

- This compound is a stable, high-yielding reagent for coupling N-methylated amino acids, useful in synthesizing dipeptides (Coste et al., 1990).

- It is involved in producing alkali-stable phosphonium cations for applications like hydroxide exchange membranes (Zhang et al., 2016).

Safety And Hazards

Future Directions

TMPP-Ac-OSu can be developed as an ideal isotope-coded tag to be used in quantitative proteomics . It has been used in a fast, one-step approach to enhance N-terminal peptide enrichment and analysis , and to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events .

properties

IUPAC Name |

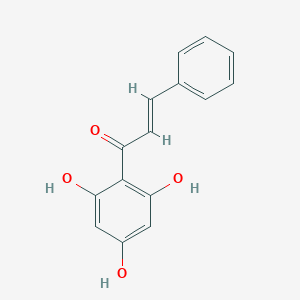

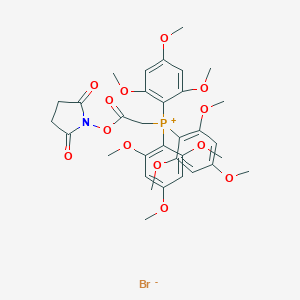

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMSQZIYVKTUHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39BrNO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583500 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide | |

CAS RN |

226409-58-1 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.